molecular formula C21H17NO6 B13032793 (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate

(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate

Cat. No.: B13032793
M. Wt: 379.4 g/mol
InChI Key: XTRWWLBHMYBZKJ-CBGDNZLLSA-N
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Description

(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate is a complex organic compound with a unique structure that includes a benzoyloxy group, a cyano group, and a methyl group attached to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzoyloxy Group: This step involves the esterification of the oxolan ring with benzoyl chloride in the presence of a base such as pyridine.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

    Methylation: The methyl group is typically added via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

[(2R,3S,4R)-3-benzoyloxy-4-cyano-4-methyl-5-oxooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H17NO6/c1-21(13-22)17(28-19(24)15-10-6-3-7-11-15)16(27-20(21)25)12-26-18(23)14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-,21-/m1/s1

InChI Key

XTRWWLBHMYBZKJ-CBGDNZLLSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C#N

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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